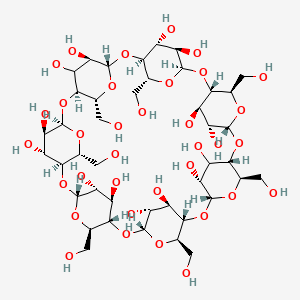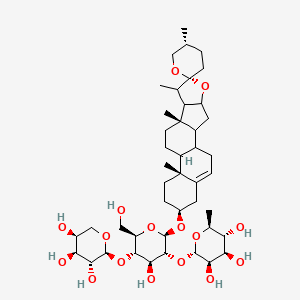![molecular formula C21H17N5OS B11935803 5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene](/img/structure/B11935803.png)
5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bencil-13-metil-4-[2-(1H-pirazol-4-il)etinil]-8-oxa-3-tia-1,11,12-triazatriciclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraeno es un compuesto orgánico complejo que presenta una estructura tricíclica única. Este compuesto es de gran interés en el campo de la química medicinal debido a sus posibles aplicaciones terapéuticas y su intrincada arquitectura molecular.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-bencil-13-metil-4-[2-(1H-pirazol-4-il)etinil]-8-oxa-3-tia-1,11,12-triazatriciclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraeno involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Los pasos clave típicamente incluyen:
- Formación del anillo de pirazol a través de reacciones de ciclización.
- Introducción del grupo etinil a través del acoplamiento de Sonogashira.
- Construcción del núcleo tricíclico a través de una serie de reacciones de ciclización y condensación.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo para ciertos pasos, así como el desarrollo de catalizadores y condiciones de reacción más eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
5-bencil-13-metil-4-[2-(1H-pirazol-4-il)etinil]-8-oxa-3-tia-1,11,12-triazatriciclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraeno puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de ciertos átomos dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas y el uso de solventes como diclorometano o etanol.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir un derivado de cetona o aldehído, mientras que la sustitución podría introducir un nuevo grupo funcional como un halógeno o un grupo alquilo.
Aplicaciones Científicas De Investigación
5-bencil-13-metil-4-[2-(1H-pirazol-4-il)etinil]-8-oxa-3-tia-1,11,12-triazatriciclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraeno tiene una amplia gama de aplicaciones de investigación científica:
Química: El compuesto se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como un compuesto modelo para estudiar mecanismos de reacción.
Biología: Se investiga por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: El compuesto se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 5-bencil-13-metil-4-[2-(1H-pirazol-4-il)etinil]-8-oxa-3-tia-1,11,12-triazatriciclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraeno involucra su interacción con objetivos moleculares específicos dentro de las células. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en varias vías biológicas. Los efectos del compuesto están mediados a través de la unión a estos objetivos, lo que lleva a cambios en la función y señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
- 1-Metil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol
- 1-Boc-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol
Singularidad
Lo que diferencia a 5-bencil-13-metil-4-[2-(1H-pirazol-4-il)etinil]-8-oxa-3-tia-1,11,12-triazatriciclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraeno de compuestos similares es su estructura tricíclica única, que imparte propiedades químicas y biológicas distintas. Esta complejidad estructural permite una amplia gama de modificaciones y funcionalizaciones, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C21H17N5OS |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C21H17N5OS/c1-14-24-25-20-13-27-12-18-17(9-15-5-3-2-4-6-15)19(28-21(18)26(14)20)8-7-16-10-22-23-11-16/h2-6,10-11H,9,12-13H2,1H3,(H,22,23) |
Clave InChI |
ZTDJXVBUQNJGQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CNN=C4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B11935727.png)

![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)


![Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate](/img/structure/B11935758.png)



![(E)-5-[(1R,2R,4R,4aR,8aS)-1,2,4a,5-tetramethyl-4-[(E)-2-methylbut-2-enoyl]oxy-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B11935776.png)
![[(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride](/img/structure/B11935780.png)
![N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide](/img/structure/B11935783.png)

![(1R,5S)-3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B11935806.png)
